YJU2 protein
Description
Properties
CAS No. |
147651-61-4 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Synonyms |
YJU2 protein |
Origin of Product |
United States |
Molecular Biology and Expression Profile of Yju2 Protein
Genomic Organization and Transcriptional Regulation of the YJU2 Gene
The human YJU2 gene, also known as CCDC94, is located on chromosome 19 at band 19p13.3. wikipedia.orggenecards.org Its genomic location spans from approximately 4,247,080 bp to 4,269,088 bp on the plus strand of chromosome 19. wikipedia.org The gene is approximately 21,975 base pairs in length and is predicted to have 8 exons in the human gene, producing a 1,441 base pair mRNA. wikipedia.org There is also a predicted protein-coding alternative splice form containing 5 exons, 4 of which are coding exons. wikipedia.org
In Saccharomyces cerevisiae, the YJU2 gene is located on chromosome X and is an essential gene required for pre-mRNA splicing. yeastgenome.org
Transcriptional regulation of gene expression is a critical process influenced by genome organization. mit.edu While specific details on the transcriptional regulation of the YJU2 gene are not extensively detailed in the search results, general mechanisms of transcriptional regulation involve transcription factors and epigenetic pathways that establish and maintain chromatin states. mit.edu Predicted transcription factor binding sites for the human YJU2 gene include a variety of factors such as SP1, CTCF, MYC, and STAT3, among others. genecards.org
The YJU2 gene is expressed at low to moderate levels throughout most regions of the human body. wikipedia.org Slightly elevated expression levels have been observed in tissues such as the thyroid, lung, dendritic cells, and lymphoblasts. wikipedia.org In mice, the Yju2 ortholog is located on chromosome 17. wikipedia.org
Protein Domain Architecture and Modular Organization
The human YJU2 protein is approximately 323 amino acid residues in length with a predicted molecular mass of 37,086 daltons and an isoelectric point of 5.618. wikipedia.org Bioinformatic analysis suggests that YJU2 resides in the nucleus, consistent with its role in splicing. wikipedia.org The protein lacks predicted transmembrane domains. wikipedia.org
This compound exhibits a modular organization, containing several distinct domains. wikipedia.org
Coiled-Coil Domain
The this compound contains a coiled-coil domain. wikipedia.org In the human protein, this domain is located at residues 105–206. wikipedia.org Coiled-coil domains are structural motifs involved in protein-protein interactions.
Domain of Unknown Function (DUF572)
Another prominent domain within YJU2 is the Domain of Unknown Function (DUF572). wikipedia.org In the human protein, the DUF572 domain is located at residues 1-319. wikipedia.org This domain is conserved in eukaryotes and is shared by orthologs and many homologs of YJU2. wikipedia.orguniprot.org The DUF572 domain is also present in the paralog of human YJU2, CCDC130. wikipedia.orgwikipedia.org
Functional Dissection of YJU2 N-terminal and C-terminal Domains
Functional studies, particularly in Saccharomyces cerevisiae, have dissected the roles of the N-terminal and C-terminal domains of Yju2. The protein can be conceptually divided into an evolutionarily conserved N-terminal half (Yju2-N) and a more divergent C-terminal half (Yju2-C). nih.govresearchgate.netoup.com
The N-terminal domain (Yju2-N), corresponding to amino acids 1 to 130 in S. cerevisiae, has a weak affinity for the spliceosome but is capable of promoting the first catalytic step of splicing, although the second step is significantly impaired. nih.govresearchgate.net This domain interacts with the NTC component Ntc90. oup.com
The C-terminal domain (Yju2-C), corresponding to amino acids 125 to 278 in S. cerevisiae, is not functional on its own in promoting the catalytic reaction but binds more stably to the spliceosome. nih.govresearchgate.netoup.com The presence of Yju2-C stabilizes the association of Yju2-N with the spliceosome at both precatalytic and postcatalytic stages. nih.govresearchgate.net Yju2-C interacts with the NTC component Ntc77. oup.com
The combination of both Yju2-N and Yju2-C is required for full Yju2 function in vivo and in vitro. oup.com The C-terminal domain appears to enforce the requirement for Prp16 in the second step of splicing, suggesting a role in regulating spliceosome remodeling. biorxiv.org Yju2 directly contacts U2 snRNA, particularly in the helix II region, both before and after the first catalytic reaction, suggesting a role in positioning the branch point during the first step. nih.gov
Post-Translational Features and Potential Modifications
Proteins undergo post-translational modifications (PTMs) that can significantly impact their function, localization, and interactions. thermofisher.comabcam.comaptamergroup.comnews-medical.net While specific PTMs for YJU2 are not extensively detailed in the provided search results, proteins involved in splicing and nuclear processes are often subject to various modifications such as phosphorylation, acetylation, and methylation, which can regulate their activity and interactions within the spliceosome. thermofisher.comabcam.comnews-medical.net
Metal Ion Binding Sites (e.g., Zn2+)
YJU2 is predicted to have metal ion binding activity. genecards.orgnih.govproteinatlas.orgalliancegenome.org Specifically, it is predicted to enable zinc ion (Zn2+) binding. proteinatlas.org Metal ions, such as Zn2+, are crucial cofactors for many proteins, playing roles in structural stabilization, enzymatic activity, and protein-protein or protein-nucleic acid interactions. scienceopen.comnih.govnih.govbiorxiv.orgbiorxiv.org
Predicted metal binding sites in proteins often involve specific amino acid residues. scienceopen.comnih.gov For Zn2+, cysteine and histidine residues are frequently involved in coordination. scienceopen.com The binding of metal ions typically occurs in regions where a shell of hydrophilic atoms ligates the metal, embedded within a larger hydrophobic environment. nih.gov Computational methods are used to predict metal ion binding sites based on sequence and structural information. scienceopen.comnih.govbiorxiv.orgbiorxiv.org
The predicted metal ion binding activity of YJU2, particularly for Zn2+, suggests a potential role for metal ions in its function within the spliceosome, possibly in stabilizing its structure or facilitating interactions with RNA or other proteins.
Subcellular Localization within the Nucleus and Specific Nuclear Compartments
The this compound is primarily localized within the nucleus of eukaryotic cells. Multiple lines of evidence support its presence in this cellular compartment. UniProtKB/Swiss-Prot and COMPARTMENTS databases indicate nuclear localization for human YJU2 genecards.orguniprot.org. Similarly, studies in Saccharomyces cerevisiae and Caenorhabditis elegans also show YJU2 localizing to the nucleus yeastgenome.orgalliancegenome.org. The Human Protein Atlas further corroborates this, identifying YJU2 as localized to the nucleoplasm based on experimental data proteinatlas.org.
Within the nucleus, YJU2 is a component of the spliceosome, the complex machinery responsible for removing introns from pre-mRNA genecards.orgyeastgenome.orgalliancegenome.orgwikipedia.orguniprot.orgnih.govstring-db.org. Specifically, YJU2 is predicted to be part of the U2-type catalytic step 1 spliceosome genecards.orgalliancegenome.orgwikipedia.orgnih.gov. Research indicates that YJU2 associates with the spliceosome during assembly, around the same time as the Nineteen Complex (NTC) nih.gov. It is present in various spliceosomal complexes, including the activated B complex, the catalytically activated B* complex, the catalytic step 1 C complex, and the postcatalytic P complex uniprot.org.
Studies have shown that YJU2 interacts with components of the NTC, such as Ntc90 and Ntc77 nih.govresearchgate.net. While YJU2 associates with the NTC, they are not always entirely in association with each other nih.gov. YJU2 is crucial for promoting the first catalytic reaction of pre-mRNA splicing after the Prp2-mediated structural rearrangement of the spliceosome nih.govresearchgate.netnih.gov. It is suggested to play a role in stabilizing the structure of the spliceosome catalytic core and positioning the branch point during the first catalytic step researchgate.netnih.gov. UV cross-linking experiments have demonstrated direct contact between YJU2 and U2 snRNA, particularly in the helix II region and, at the precatalytic stage, in the branch-binding region nih.gov.
Although primarily found in the nucleoplasm and as part of the spliceosomal complex, some data from the Human Protein Atlas also suggests nuclear, cytoplasmic, or membranous expression in most organs based on immunohistochemistry, though the reliability is noted as low for a reliable estimation of the protein expression profile across tissues proteinatlas.orgproteinatlas.org. However, the main annotated and predicted location remains the nucleus and nucleoplasm proteinatlas.org.
Constitutive and Regulated Expression Patterns across Tissues and Cell Types
YJU2 exhibits a widespread expression pattern across various tissues and cell types, suggesting a generally constitutive expression profile, consistent with its essential role in pre-mRNA splicing, a fundamental cellular process.
According to Bgee gene expression data, YJU2 is expressed in granulocytes, sural nerve, hindlimb stylopod muscle, and numerous other cell types or tissues, totaling over 160 different types genecards.orguniprot.org. UniProtKB also indicates expression in granulocytes and a large number of other cell types or tissues (168 in humans, 236 in mouse) uniprot.orguniprot.org. The Human Protein Atlas summarizes YJU2 expression as nuclear, cytoplasmic, or membranous in most organs, though noting low tissue specificity based on RNA data analysis proteinatlas.orgproteinatlas.org. The RNA specificity category based on mRNA expression levels also indicates low cell type specificity proteinatlas.org.
While generally widespread, there can be variations in expression levels across different tissues and conditions. GTEx data shows eQTLs for YJU2 in tissues such as Testis, Brain - Hippocampus, Whole Blood, and Tibial Nerve, indicating genetic variants can influence expression levels in these tissues genecards.org. In Caenorhabditis elegans, the YJU2 ortholog (yju-2) is expressed in several structures including anal depressor muscle, nervous system, pharynx, reproductive system, and tail alliancegenome.org. Studies in Xenopus tropicalis and Xenopus laevis also show YJU2 expression across different anatomy terms and stages, with RNA-Seq and microarray data available xenbase.org.
The classification as "Non-specific - Basic cellular processes (mainly)" based on single cell type expression clustering in the Human Protein Atlas further supports its role in fundamental cellular functions across diverse cell types proteinatlas.org.
While the expression appears largely constitutive to support essential splicing, the presence of eQTLs and potential variations observed in different species and conditions suggest that some level of regulated expression or differential abundance across cell types and developmental stages may also occur. Research in Arabidopsis thaliana involving a YJU2/CCDC130-related protein (CWC16) and SMU1 in alternative splicing suggests that these proteins can influence splice site selection, implying potential regulatory roles in splicing outcomes, which could be linked to expression patterns or activity regulation nih.govresearchgate.net.
Table 1: Summary of YJU2 Subcellular Localization
| Location within Nucleus | Evidence Source(s) | Notes |
| Nucleus | UniProtKB, COMPARTMENTS, SGD, AGR | General nuclear localization genecards.orguniprot.orgyeastgenome.orgalliancegenome.org |
| Nucleoplasm | Human Protein Atlas | Main annotated location proteinatlas.org |
| Spliceosomal complex | GeneCards, UniProtKB, Wikipedia, AGR | Component of the spliceosome, specifically U2-type catalytic step 1 genecards.orgyeastgenome.orgalliancegenome.orgwikipedia.orguniprot.orgnih.govstring-db.org |
| Associated with NTC | Research findings | Interacts with NTC components nih.govresearchgate.net |
Table 2: Summary of YJU2 Expression Profile
| Expression Characteristic | Description | Evidence Source(s) |
| Widespread/Constitutive | Expressed in a large number of tissues and cell types. | Bgee, UniProtKB, Human Protein Atlas genecards.orguniprot.orgproteinatlas.orguniprot.orgproteinatlas.org |
| Low Tissue Specificity | RNA data suggests low specificity across tissues and cell types. | Human Protein Atlas proteinatlas.orgproteinatlas.org |
| Variable Levels | Expression levels can vary across tissues and potentially influenced by genetics. | GTEx (eQTLs) genecards.org |
Compound Names and PubChem CIDs
Functional Role of Yju2 Protein in Pre Mrna Splicing Catalysis
Integration of YJU2 into the Spliceosomal Assembly Pathway
The assembly of the spliceosome is a stepwise process involving the ordered binding of snRNAs (U1, U2, and the preformed U4/U6.U5 tri-snRNP) to the pre-mRNA, along with a multitude of protein factors. nih.govnih.govresearchgate.net Following the initial assembly, the spliceosome undergoes major structural rearrangements, including the dissociation of U1 and U4 snRNPs and the formation of crucial new base-pairing interactions between the remaining snRNAs. nih.govnih.govresearchgate.net
Association with the Prp19-Associated Complex (NTC)
YJU2 is known to be associated with components of the Prp19-associated complex, also referred to as the NineTeen Complex (NTC). nih.govnih.govebi.ac.uknih.govoup.com The NTC is a vital spliceosomal complex that is essential for pre-mRNA splicing and associates with the spliceosome during its activation. nih.govnih.gov The NTC plays a role in stabilizing the binding of the U5 and U6 snRNAs to the pre-mRNA. oup.comtandfonline.com
YJU2's recruitment to the spliceosome can occur either before or after the action of the DEXD/H-box protein Prp2, and this recruitment is mediated through interactions with NTC components such as Ntc90 and Ntc77. nih.govtandfonline.comoup.com Research indicates that the NTC is required for the stable binding of YJU2 to the spliceosome. nih.gov While YJU2 associates with the spliceosome at approximately the same time as the NTC, it exhibits a dynamic interaction profile, becoming destabilized from the spliceosome after the first catalytic reaction, unlike many other core NTC components which remain associated until the completion of splicing. nih.govnih.gov The N-terminal region of Ntc77 has been shown to be particularly important for the stable association of YJU2 with the spliceosome. oup.com Furthermore, the NTC has been suggested to pre-recruit branching factors, including YJU2 and Isy1, before the branching reaction takes place. biorxiv.org
Role in Spliceosome Activation and Conformational Transitions
YJU2 is required for the splicing process subsequent to spliceosome activation. nih.gov Although YJU2 is associated with the NTC, it is not required for the NTC-mediated activation of the spliceosome. nih.govnih.gov Spliceosome activation is characterized by significant structural rearrangements and the release of the U1 and U4 snRNPs. nih.govnih.gov The recruitment of the NTC helps to stabilize the association of U5 and U6 and promotes specific interactions, contributing to the catalytic activation of the spliceosome. nih.govoup.com
The DEXD/H-box ATPase Prp2 plays a key role in remodeling the spliceosome, leading to the formation of the B* complex, which is the catalytically active form poised for the first step of splicing. uni-goettingen.debiorxiv.orgnih.govmpg.de YJU2, along with Cwc25, is required for the branching reaction that occurs after Prp2 has acted. biorxiv.org The spliceosome undergoes extensive remodeling throughout the entire splicing pathway. nih.gov Studies using single-molecule FRET techniques suggest that the 5' splice site and the branch site only approach each other after the spliceosome has been activated for catalysis, at which point the pre-mRNA becomes highly dynamic. pnas.org These dynamic structural alterations could be influenced by ATPases like Prp2 and Prp16/Prp22, as well as other factors such as YJU2 or Cwc25. pnas.org Some research also indicates that YJU2 is required for spliceosome activation. nih.gov
YJU2's Essential Function in the First Catalytic Step of Splicing
YJU2 is an essential splicing factor specifically required for the first catalytic step of pre-mRNA splicing. nih.govnih.govebi.ac.uknih.govnih.govuni-goettingen.deyeastgenome.orgolink.comoup.comoup.comsinica.edu.twportlandpress.comresearchgate.net This step involves the branching reaction, which results in the cleavage of the 5' splice site and the formation of a lariat (B8276320) intermediate. pnas.orglife-science-alliance.org Notably, YJU2, in conjunction with Cwc25, is required to promote this first reaction in an ATP-independent manner. nih.govresearchgate.net YJU2 functions in concert with other factor(s) to facilitate the first catalytic reaction following the Prp2-mediated structural rearrangement of the spliceosome, and this action is ATP-independent. nih.govnih.gov
Mechanistic Action Following Prp2-Mediated Remodeling of the Spliceosome
Prp2 is a DEXD/H-box RNA helicase that is necessary for the first catalytic reaction of splicing. nih.govoup.com Prp2 functions as a molecular motor, utilizing ATP hydrolysis to remodel the spliceosome, after which it dissociates from the complex. nih.gov The action of Prp2 leads to the destabilization and release of several components, including the SF3a/b complex, the RES complex, Cwc24, and Cwc27. uni-goettingen.deoup.combiorxiv.orgmpg.deoup.com This remodeling process is crucial as it creates high-affinity binding sites for the splicing factors Cwc25 and YJU2. uni-goettingen.deoup.comtandfonline.commpg.de Consequently, YJU2 is required to function after the action of Prp2 to promote the first catalytic reaction. nih.govnih.govebi.ac.uknih.govnih.gov The remodeling induced by Prp2 also facilitates the translocation of the U2/branch point sequence (BPS) duplex into close proximity with the active site. biorxiv.org
Synergistic Cooperation with Other Catalytic Factors (e.g., Cwc25)
YJU2 does not function in isolation during the first catalytic step but acts in concert with other factors to promote this reaction. nih.govnih.gov A key partner for YJU2 is the splicing factor Cwc25; both proteins are required for the first step of splicing. uni-goettingen.deresearchgate.netoup.combiorxiv.orgoup.comsinica.edu.twportlandpress.comresearchgate.netpnas.org Cwc25's binding to the spliceosome is dependent on the prior association of YJU2 and occurs only after the action of Prp2. nih.govoup.com Indeed, YJU2 is required for the recruitment of Cwc25 to the spliceosome. oup.comoup.com The interaction between Cwc25 and U2 RNA is stabilized by the presence of YJU2. researchgate.netpnas.org Together, YJU2 and Cwc25 form a structural scaffold at the catalytic center of the spliceosome. researchgate.net This synergistic cooperation is essential for the stable docking of the U2 snRNA-intron helix (the branch helix) into the active site. researchgate.net The recruitment of YJU2 into the active site helps to position the U2/BPS duplex near the 5' splice site, preparing the spliceosome for branching. biorxiv.orgresearchgate.net Structural studies indicate that in the absence of Cwc25, the nucleophile at the branch point is positioned further away from the catalytic metal ion M2, highlighting the cooperative function of these two proteins. researchgate.net
Proposed Role in Stabilizing the Spliceosome Catalytic Core and Branch Point Positioning
Beyond its interactions with other factors, YJU2 is proposed to play a direct role in stabilizing the structure of the spliceosome's catalytic core. nih.govgenecards.orguniprot.orgolink.comresearchgate.netproteinatlas.org Furthermore, YJU2 is thought to be involved in the precise positioning of the branch point during the first catalytic step. nih.govnih.govresearchgate.net Both YJU2 and Cwc25 are considered necessary for correctly positioning the branch point and the 5' splice site for the branching reaction. nih.govresearchgate.net
Evidence supporting this role comes from UV cross-linking studies, which show that YJU2 directly contacts U2 snRNA. nih.govnih.gov Specifically, YJU2 cross-links to the branch site-binding region of U2 snRNA, particularly at the precatalytic stage, suggesting its involvement in branch point positioning. nih.govnih.gov The cooperative action of YJU2 and Cwc25 is crucial for the stable docking of the branch helix into the active site. uniprot.orgolink.comresearchgate.net Structural analyses reveal that YJU2, along with Cwc25, Isy1, and Cef1, forms a scaffold that properly positions the RNA elements at the catalytic center. researchgate.net Detailed structural insights indicate specific interactions between YJU2 and RNA components: Lysine residues at positions 63 and 68 of YJU2 directly contact the phosphate (B84403) groups of the BPS and U6 snRNA, respectively, while Arginine 42 may form a base-specific hydrogen bond with A51 of U6 snRNA. researchgate.net These specific interactions underscore YJU2's direct involvement in orienting the RNA substrates within the catalytic core.
Here is a summary of the key roles and interactions of YJU2 protein:
| Role/Interaction | Description | Associated Factors/Complexes | Spliceosomal Stage |
| Essential for 1st Catalytic Step | Required for the branching reaction. | - | Catalytic (Step 1) |
| Association with NTC | Associates with components of the Prp19-associated complex. | NTC, Prp19, Ntc90, Ntc77 | Assembly, Catalytic |
| Recruitment to Spliceosome | Recruited via NTC interactions, before or after Prp2 action. | NTC, Ntc90, Ntc77, Prp2 | Assembly, Catalytic |
| Required after Prp2 Remodeling | Functions after Prp2 action to promote the first step. | Prp2 | Catalytic (Step 1) |
| Cooperates with Cwc25 | Acts in concert with Cwc25 to promote the first step; required for Cwc25 recruitment. | Cwc25 | Catalytic (Step 1) |
| Stabilizes Cwc25-U2 Interaction | Enhances the stability of the interaction between Cwc25 and U2 RNA. | Cwc25, U2 snRNA | Catalytic (Step 1) |
| Stabilizes Catalytic Core Structure | Contributes to the stability of the spliceosome's active site. | - | Catalytic (Step 1) |
| Positions Branch Point | Involved in correctly positioning the branch point and 5' splice site. | Cwc25, U2 snRNA, 5' splice site | Catalytic (Step 1) |
| Direct RNA Contact (U2, U6, BPS) | Interacts directly with U2 snRNA (branch site region) and U6 snRNA, and the BPS. | U2 snRNA, U6 snRNA, BPS | Precatalytic, Catalytic (Step 1) |
| Forms Scaffold at Catalytic Center | Contributes to a protein scaffold that positions RNA elements. | Cwc25, Isy1, Cef1 | Catalytic (Step 1) |
| ATP-Independent Action (with Cwc25) | Promotes the first reaction without requiring ATP hydrolysis. | Cwc25 | Catalytic (Step 1) |
| Destabilized After First Reaction | Dissociates from the spliceosome after the completion of the first catalytic step. | Prp16 | Post-Catalytic |
Dynamic Association and Dissociation of YJU2 during the Splicing Cycle
The function of YJU2 is intrinsically linked to its dynamic association and dissociation with the spliceosome throughout the splicing cycle. nih.govuni-goettingen.de YJU2's recruitment to the spliceosome occurs at approximately the same time as that of the Prp19-associated complex (NTC). nih.gov However, unlike some other NTC components that remain associated until splicing is complete, YJU2 is destabilized and released after the first catalytic reaction. nih.gov
YJU2's interaction with the spliceosome is mediated, in part, through its association with components of the NTC, specifically Ntc90 and Ntc77. nih.govoup.com This interaction allows YJU2 to be recruited to the spliceosome either before or after the action of Prp2. nih.govoup.com Structural and functional analyses have revealed that YJU2 contains distinct domains influencing its spliceosome binding. The conserved N-terminal domain (YJU2-N) interacts with Ntc90 and exhibits a relatively weak affinity for the spliceosome. nih.govoup.comresearchgate.net In contrast, the less conserved C-terminal domain (YJU2-C) interacts with Ntc77 and demonstrates a tighter binding capacity to the spliceosome, which in turn stabilizes the association of the YJU2-N domain. nih.govoup.comresearchgate.net
The catalytic activation of the spliceosome, driven by Prp2-mediated remodeling, leads to significant changes in protein binding affinities. This process creates high-affinity binding sites for factors like YJU2 and Cwc25 in the catalytically activated B* spliceosome. uni-goettingen.detandfonline.com
Kinetics of YJU2 Binding to Pre-catalytic and Catalytic Spliceosomes
The binding kinetics of YJU2 to the spliceosome are tightly regulated and vary across different stages of the splicing cycle. YJU2 can associate with the spliceosome prior to or following the action of Prp2. nih.govoup.com A key event influencing YJU2 binding is the Prp2-mediated transition from the pre-catalytic Bact spliceosome to the catalytically activated B* complex, which results in the creation of high-affinity binding sites for YJU2. uni-goettingen.detandfonline.com
Following the first catalytic reaction, YJU2 binds tightly to the spliceosome. nih.govresearchgate.net The presence of the YJU2-C domain is crucial for stabilizing the association of the YJU2-N domain with the spliceosome, a phenomenon observed at both precatalytic and postcatalytic stages. nih.govnih.gov
Interestingly, studies have indicated that YJU2 can dynamically reassociate with a stalled spliceosome. researchgate.net Furthermore, the reassociation of YJU2 has been observed in the absence of the splicing factor Slu7, suggesting that the subsequent binding of Slu7, Prp18, and Prp22 might prevent the reassociation of YJU2, thereby facilitating the progression of the splicing pathway. researchgate.net
Role in Spliceosome Stability and Progression Through Catalytic Steps
YJU2's dynamic association and dissociation are integral to maintaining spliceosome stability and ensuring efficient progression through the catalytic steps of splicing. As a factor required for the first catalytic step after Prp2 action, YJU2 contributes directly to the chemical transformation of the pre-mRNA. nih.govnih.govnih.govoup.com Its role, along with Cwc25, in clamping the branch helix and docking it into the active site is essential for stabilizing the active conformation required for the first transesterification. researchgate.net
Following the first reaction, the spliceosome undergoes further remodeling to prepare for the second catalytic step. The DEAH-box ATPase Prp16 plays a critical role in this transition, and it is required for the destabilization and release of YJU2 and Cwc25 after the first reaction, which is necessary for the second reaction to proceed efficiently. nih.govnih.govresearchgate.net While some evidence suggests Prp16 remodels YJU2 binding after branching, allowing it to remain associated with later spliceosomal complexes (C* and P) to promote exon ligation, conflicting data exists regarding the extent of YJU2 dissociation after Prp16 action. tandfonline.combiorxiv.org
| Protein Name | PubChem CID |
| This compound | N/A |
Note: YJU2 is a protein and does not have a standard PubChem Compound Identifier (CID) which is typically assigned to small molecules.
Molecular Interactions of Yju2 Protein
Protein-Protein Interactions within the Spliceosomal Network
YJU2's function is intricately linked to its ability to associate with various protein components of the spliceosome. These interactions are often transient, reflecting the dynamic nature of the splicing process, and are critical for the recruitment and regulation of other key factors.
YJU2 maintains a dynamic association with the NineTeen Complex (NTC), a multisubunit complex essential for spliceosome activation. This interaction is not stable but rather characterized by an equilibrium between associated and dissociated states. The association with the NTC is thought to be a key mechanism for recruiting YJU2 to the spliceosome. nih.gov
Two-hybrid assays have demonstrated that YJU2 directly interacts with specific components of the NTC, namely Ntc90 and Ntc77. nih.govnih.gov It does not, however, show interaction with other NTC components such as Ntc85, Prp19, Ntc31, Ntc30, Ntc25, or Ntc20. nih.gov The binding of YJU2 to the spliceosome is dependent on the prior association of the NTC, as YJU2 is not present on the spliceosome in NTC-depleted extracts. nih.gov Conversely, YJU2 is not required for the NTC to bind to the spliceosome. nih.gov
Further dissection of the YJU2 protein has revealed that its amino-terminal (N-terminal) domain interacts with Ntc90, while its carboxyl-terminal (C-terminal) domain interacts with Ntc77. nih.gov This modular interaction highlights the specific roles of different YJU2 domains in mediating its connection to the NTC. The interaction between YJU2 and the NTC is not mediated by RNA, as it persists even after treatment with RNase A. nih.gov
Table 1: YJU2 Interactions with NTC Components
| Interacting NTC Protein | YJU2 Domain | Evidence |
|---|---|---|
| Ntc90 | N-terminal | Two-hybrid analysis nih.gov |
| Ntc77 | C-terminal | Two-hybrid analysis nih.gov |
YJU2's role in the splicing process is closely coordinated with the actions of several DExD/H-box RNA helicases, which are ATP-dependent enzymes that remodel the spliceosome.
Prp2: YJU2 functions after the ATP-dependent action of the helicase Prp2. nih.gov Prp2 is responsible for a major structural rearrangement of the spliceosome that leads to the release of the SF3a/b complex and creates a high-affinity binding site for YJU2 and Cwc25. nih.gov While the stable association of Cwc25 with the spliceosome is Prp2-dependent, YJU2 can be recruited to the spliceosome either before or after Prp2's action. nih.gov However, YJU2 does not appear to directly interact with Prp2 in yeast two-hybrid assays. nih.gov
Prp16: Following the first catalytic step of splicing, the DEAH-box helicase Prp16 is required to destabilize YJU2 and Cwc25 from the spliceosome. nih.govnih.gov This release is crucial for the progression to the second catalytic step. nih.gov Prp16's action reduces the binding affinity of these factors, allowing for the subsequent binding of second-step factors. nih.gov Interestingly, the N-terminal domain of YJU2, when present alone, can bypass the requirement for Prp16 for the second reaction, suggesting that its weaker association with the spliceosome allows it to dissociate without the aid of Prp16. nih.gov
YJU2 collaborates with other splicing factors to facilitate the catalytic steps of splicing.
Cwc25: YJU2 and Cwc25 are both required after the action of Prp2 to promote the first catalytic reaction in an ATP-independent manner. nih.gov The recruitment of Cwc25 to the spliceosome is dependent on the prior association of YJU2. nih.gov Following the first catalytic step, both YJU2 and Cwc25 become tightly associated with the spliceosome and must be released, a process mediated by Prp16, to allow for the second step. oup.com Despite their functional linkage, a direct interaction between YJU2 and Cwc25 has not been detected in two-hybrid assays. nih.gov It has been suggested that their association may require the presence of another, yet unidentified, heat-resistant factor. nih.gov In the C-complex spliceosome, two C-terminal helices of YJU2 cross Cwc25 before interacting with the NTC, forming a binding platform for Prp16. researchgate.net
Spp2: Spp2 is another protein involved in the first catalytic step, interacting with and being required for the function of Prp2. nih.gov However, YJU2 does not interact with Spp2 in yeast two-hybrid assays. nih.gov
Table 2: Functional Relationships of YJU2 with Other Splicing Factors
| Splicing Factor | Functional Relationship with YJU2 | Stage of Splicing |
|---|---|---|
| Prp2 | YJU2 acts after Prp2-mediated spliceosome remodeling. nih.gov | First catalytic step |
| Prp16 | Prp16 mediates the release of YJU2 from the spliceosome. nih.govnih.gov | Between first and second catalytic steps |
| Cwc25 | YJU2 is required for Cwc25 recruitment; both are released by Prp16. nih.govoup.com | First catalytic step |
| Spp2 | No direct interaction detected. nih.gov | First catalytic step |
Protein-RNA Interactions within the Spliceosome
In addition to its protein-protein interactions, YJU2 also makes direct contact with RNA components of the spliceosome, playing a role in positioning these molecules for catalysis.
UV cross-linking experiments have provided direct evidence of YJU2's interaction with snRNAs within the spliceosome. When spliceosomes are assembled and irradiated with UV light, YJU2 can be specifically cross-linked to U2 snRNA. nih.gov This interaction is observed both before and after the first catalytic reaction. nih.gov In contrast, YJU2 does not show significant cross-linking to U5 or U6 snRNAs under the same conditions, although it can coprecipitate the entire activated spliceosome containing U2, U5, and U6 snRNAs due to its protein-protein interactions. nih.govresearchgate.net The direct contact with U2 snRNA suggests a role for YJU2 in modulating the structure or position of this critical snRNA within the catalytic core. nih.gov
While YJU2 is essential for the first catalytic step, which involves the nucleophilic attack of the branch point adenosine (B11128) on the 5' splice site, direct cross-linking of YJU2 to the pre-mRNA has not been observed. nih.govacs.org However, its direct contact with the branch-site binding region of the U2 snRNA at the precatalytic stage suggests an indirect role in positioning the branch point of the pre-mRNA for the first reaction. nih.gov The interactions between YJU2, Cwc25, and the U2/U6 helix I are thought to aid in the final positioning of the branch site for catalysis. nih.gov
Structural Biology of Yju2 Protein and Its Complexes
High-Resolution Structural Insights (e.g., Cryo-Electron Microscopy of Spliceosomal Complexes)
Cryo-electron microscopy (cryo-EM) has been instrumental in providing high-resolution structural insights into the spliceosome and the role of proteins like YJU2 within this complex machinery. Structures of the spliceosome at various stages, including the catalytic step I (C complex) and immediately after branching, have been determined using cryo-EM. nih.govpdbj.orgnih.gov These structures reveal the precise location and interactions of YJU2 within the spliceosome.
In the C complex, YJU2, along with other factors like Cwc25 and Isy1, is crucial for stabilizing the docking of the branch helix into the active site. nih.govnih.gov The branch helix, formed by the pairing of the U2 snRNA with the branch point sequence (BPS) of the intron, is significantly distorted from a canonical A form in the C complex and is positioned within the active site by these branching-specific proteins. nih.gov Cryo-EM studies have shown that YJU2 and Cwc25 support the conformations of the active-site RNA elements in the human C complex. life-science-alliance.org They interact with components such as the 5' exon, the U2/BPS duplex, Isy1, and Prp8. life-science-alliance.org
Cryo-EM has also captured structures of the spliceosome immediately after lariat (B8276320) formation, showing that the 5'-splice site is cleaved but remains close to the catalytic Mg²⁺ site. nih.gov In this state, YJU2 and Cwc25, along with Isy1, continue to stabilize the docking of the branch helix. nih.gov
The resolution achieved in cryo-EM reconstructions, such as a 3.4 Å resolution structure of the Saccharomyces cerevisiae C complex, allows for atomic modeling and detailed analysis of protein-RNA and protein-protein interactions within the spliceosome. pdbj.org This level of detail reveals how YJU2 contributes to the structural integrity of the catalytic core and the precise positioning of RNA elements necessary for the first transesterification reaction.
Computational Structure Predictions and Modeling (e.g., AlphaFold)
Computational methods, including AlphaFold, have become valuable tools for predicting protein structures, complementing experimental techniques like cryo-EM. ebi.ac.ukdeepmind.googlenih.gov AlphaFold predicts a protein's 3D structure from its amino acid sequence with high accuracy, often competitive with experimental methods. ebi.ac.ukdeepmind.google
The AlphaFold Protein Structure Database contains predicted structures for a vast number of proteins, including YJU2 from various organisms. alphafold.comebi.ac.uk These predictions provide insights into the potential folded structure of YJU2 itself, which can be used in conjunction with experimental data to understand its interactions within the larger spliceosomal complex. While AlphaFold primarily predicts the structure of individual proteins, its predictions can inform modeling efforts of protein complexes by providing accurate structures of the components. ebi.ac.ukdeepmind.google
Predicted structures in databases like AlphaFold are often accompanied by confidence scores (pLDDT), indicating the reliability of the prediction for different regions of the protein. ebi.ac.uk These scores can guide further experimental validation and structural analysis. The availability of AlphaFold models for YJU2 contributes to the understanding of its potential structural features and how they might facilitate its function within the spliceosome.
Structural Basis for YJU2 Integration into the Spliceosome and its Catalytic Function
YJU2 integrates into the spliceosome as part of the U2-type catalytic step 1 spliceosome and is associated with the Prp19-associated complex (NTC). nih.govebi.ac.ukgenecards.org Its recruitment occurs around the same time as NTC binding, after the dissociation of U1 and U4 snRNPs. nih.gov YJU2 functions after the ATP-dependent step mediated by Prp2 and is required for the ATP-independent step of the first catalytic reaction. nih.govnih.gov
Structurally, YJU2, along with Cwc25, is essential for positioning the branch point and the 5′ splice site within the catalytic core for the first transesterification reaction. nih.gov Cryo-EM structures show that YJU2 helps to dock the branch helix into the active site, bringing the branch point adenosine's 2'-OH group into close proximity with the 5' splice site. nih.govnih.govresearchgate.net This precise positioning is critical for the nucleophilic attack that initiates the splicing process.
Studies have shown that YJU2 can directly contact U2 snRNA, particularly in the helix II region, both before and after catalysis. nih.govnih.gov It also contacts the branch-binding region specifically at the precatalytic stage, suggesting a role in positioning the branch point during the first reaction. nih.govnih.gov The N-terminus of YJU2 has been shown to interact with the active site. pnas.org
The interaction of YJU2 with Cwc25 also plays a significant role in stabilizing the interaction of Cwc25 with U2 RNA. pnas.org This cooperative interaction between YJU2 and Cwc25 is vital for the structural integrity of the active site and efficient catalysis.
Conformational Dynamics and Rearrangements of YJU2 within the Spliceosome
The spliceosome is a highly dynamic molecular machine, undergoing significant conformational changes throughout the splicing cycle. YJU2's association with the spliceosome is also dynamic. nih.gov While it is associated with the spliceosome at nearly the same time as NTC, YJU2 is destabilized and typically discarded after the first catalytic reaction to allow the progression to the second step. nih.govnih.govpnas.orgbiorxiv.org
The dissociation of YJU2 (and Cwc25) after the first step is mediated by the RNA helicase Prp16. nih.govpnas.org This remodeling by Prp16 is necessary to create binding sites for the second-step factors, such as Prp18 and Slu7. pnas.org However, some research suggests that YJU2's binding can be remodeled by Prp16 after branching, allowing it to remain associated with the spliceosome in the C* and P complexes and potentially promote exon ligation. biorxiv.org This indicates a more complex dynamic role for YJU2 than simple dissociation.
Studies on dissected YJU2 fragments have revealed that the amino-terminal half (Yju2-N) has a weaker affinity for the spliceosome but can still promote the first reaction, although the second reaction is impeded. nih.govnih.gov The carboxyl-terminal half (Yju2-C) stabilizes the association of Yju2-N with the spliceosome at both precatalytic and postcatalytic stages. nih.gov This suggests that different domains of YJU2 contribute distinctly to its binding dynamics and function throughout the splicing cycle.
| Spliceosomal Complex Stage | YJU2 Presence/Association | Key Role of YJU2 | Interacting Partners (Examples) |
| Activated B complex | Present | - | NTC uniprot.org |
| Catalytically activated B | Present | Stabilizing catalytic core, docking branch helix uniprot.org | Cwc25, Isy1, Prp8, U2 snRNA nih.govnih.govlife-science-alliance.org |
| Catalytic step 1 (C) | Present | Stabilizing catalytic core, docking branch helix uniprot.org | Cwc25, Isy1, Prp8, U2 snRNA nih.govnih.govlife-science-alliance.org |
| Postcatalytic (P) | Can remain associated (remodeled by Prp16) biorxiv.org | Potentially promotes exon ligation biorxiv.org | Prp22 (in C/P) biorxiv.org |
Evolutionary Conservation and Comparative Genomics of Yju2 Protein
Phylogenetic Distribution and Orthologous Relationships across Diverse Eukaryotic Lineages (e.g., Saccharomyces cerevisiae, Homo sapiens, Caenorhabditis elegans, Arabidopsis thaliana)
YJU2 orthologs are found across a wide range of eukaryotic organisms, highlighting its conserved function in splicing. Studies have identified YJU2 orthologs in species including Saccharomyces cerevisiae (budding yeast), Schizosaccharomyces pombe (fission yeast), Homo sapiens (humans), Rattus norvegicus (rat), Mus musculus (mouse), Drosophila melanogaster (fruit fly), Arabidopsis thaliana (thale cress), and Caenorhabditis elegans (roundworm). nih.govebi.ac.ukalliancegenome.org
In Saccharomyces cerevisiae, YJU2 (also known as CWC16) is an essential gene required for pre-mRNA splicing. yeastgenome.org It associates transiently with the spliceosomal NTC (nineteen complex) and functions after the action of Prp2p to promote the first catalytic reaction of splicing. yeastgenome.orgnih.gov The Caenorhabditis elegans ortholog, yju-2, is predicted to be involved in RNA splicing and is located in the nucleus as part of the U2-type catalytic step 1 spliceosome. alliancegenome.orguniprot.org It is expressed in various structures, including the nervous system, pharynx, reproductive system, and tail. alliancegenome.org In Homo sapiens, YJU2 (also known as CCDC94) is a splicing factor homolog that is part of the spliceosome and catalyzes the two sequential transesterification reactions of splicing. uniprot.orgpromega.comwikidata.orggenecards.org It is also implicated in the negative regulation of the DNA damage response mediated by the p53 class mediator. alliancegenome.orguniprot.orggenecards.org Arabidopsis thaliana contains a CWC16 protein that is related to Yju2/CCDC130 and is involved in alternative splicing. nih.govresearchgate.netnih.gov The Arabidopsis genome is predicted to encode a substantial number of conserved spliceosomal factors, indicating a comparable level of complexity to metazoans. nih.gov
A comparative overview of YJU2 orthologs in selected species is provided in the table below:
| Species | Gene Name/Alias(es) | NCBI Accession Number (Protein) | Percentage of Identity with ScYju2 nih.gov | Predicted/Known Function |
| Saccharomyces cerevisiae | YJU2, CWC16 | NP_012828 | 100% | Essential splicing factor, involved in first catalytic step. yeastgenome.org |
| Schizosaccharomyces pombe | NP_001018234 | 40% | Putative ortholog, likely involved in splicing. nih.gov | |
| Homo sapiens | YJU2, CCDC94, CCDC130 (related) | NP_060544 | 36.32% | Splicing factor, part of spliceosome, involved in first catalytic step, negative regulation of DNA damage response. uniprot.orggenecards.org |
| Rattus norvegicus | XP_576700 | 36.32% | Putative ortholog, likely involved in splicing. nih.gov | |
| Mus musculus | Yju2 | NP_082657 | 36.32% | Putative ortholog, likely involved in splicing. nih.gov |
| Drosophila melanogaster | CG15084 | NP_611092 | 35.38% | Putative ortholog, likely involved in splicing. nih.govucsc.edu |
| Arabidopsis thaliana | CWC16, At1g17130 | NP_173156 | 33.99% | Involved in alternative splicing, Yju2/CCDC130-related protein. nih.govresearchgate.netuniprot.org |
| Caenorhabditis elegans | yju-2, ZK1307.9 (related) | NP_498576 | 33.33% | Predicted splicing factor, part of U2-type catalytic step 1 spliceosome. alliancegenome.orguniprot.orgucsc.edu |
Analysis of Conserved Domains and Residues Indicative of Core Functional Importance
Analysis of YJU2 orthologs reveals conserved domains and residues critical for its function in splicing. The protein can be broadly divided into two functional domains: a conserved amino-terminal (N) half and a less conserved carboxyl-terminal (C) half. nih.govresearchgate.netoup.com The N-terminal domain is evolutionarily conserved and is partially functional in splicing, exhibiting a low affinity for the spliceosome. nih.gov Sequence alignment of YJU2 orthologs highlights conserved residues throughout the protein, with higher conservation observed in the N-terminal region. nih.gov
The conserved N domain of Yju2 in Saccharomyces cerevisiae interacts with Ntc90, a component of the NTC complex. researchgate.netoup.com The less conserved C-terminal domain interacts with Ntc77 and contributes to the stable binding of Yju2 to the spliceosome, although it does not promote the first catalytic reaction on its own. researchgate.netoup.com This suggests that while the core catalytic function might reside in the conserved N-terminal region, the C-terminal region plays a crucial role in stabilizing the interaction with the spliceosome, potentially through interaction with Ntc77. researchgate.netoup.com
In Homo sapiens, YJU2 is predicted to contain a coiled-coil domain and a domain of unknown function (DUF572). wikipedia.org It also contains predicted metal ion binding sites, specifically for Zn2+, at multiple positions. alliancegenome.orguniprot.orguniprot.orguniprot.org These conserved metal-binding sites are likely important for the protein's function, potentially in stabilizing the spliceosome catalytic core. alliancegenome.orguniprot.orguniprot.orguniprot.org InterPro entries for YJU2 identify the Saf4/Yju2 domain (IPR007590 and IPR043701) as a conserved feature. uniprot.orggenecards.orguniprot.orgebi.ac.uk
Comparative Analysis of Splicing Mechanisms Involving YJU2 in Model Organisms
Comparative studies in model organisms like Saccharomyces cerevisiae, Homo sapiens, and Arabidopsis thaliana have provided insights into the conserved and potentially divergent aspects of YJU2's role in splicing.
In Saccharomyces cerevisiae, Yju2 is an essential splicing factor that acts after the Prp2 step to promote the first catalytic reaction of pre-mRNA splicing. nih.govnih.govnih.gov It associates with the spliceosome at a similar time as the NTC but is destabilized after the first catalytic reaction. nih.govnih.gov Yju2 directly contacts U2 snRNA, suggesting a role in positioning the branch point during the first reaction. nih.govnih.gov
Human YJU2 also functions as part of the spliceosome, catalyzing the two transesterification reactions. uniprot.orgdeciphergenomics.org It is present in various spliceosomal complexes, including the activated B complex, the catalytically activated B* complex, the catalytic step 1 C complex, and the postcatalytic P complex. uniprot.org Human Smu1, a protein that associates transiently with the spliceosome and is most abundant during the B to B* transition, is absent from budding yeast, suggesting its function is associated with complex splicing patterns found in metazoans. nih.govnih.gov This indicates that while core splicing machinery components like YJU2 are conserved, the auxiliary factors and the precise mechanisms can vary between yeast and metazoans.
In Arabidopsis thaliana, the Yju2/CCDC130-related protein CWC16 is involved in alternative splicing and influences splice site selection. nih.govresearchgate.netnih.gov Mutations in CWC16 can lead to altered splicing patterns of endogenous pre-mRNAs. nih.govresearchgate.net While mechanistic details in plants are less established due to the lack of an in vitro splicing system, it is predicted that Arabidopsis CWC16, similar to yeast Yju2, acts during the first catalytic step of splicing. nih.gov The involvement of CWC16 in alternative splicing in Arabidopsis highlights a potential area of functional specialization compared to the primarily constitutive splicing role studied in yeast. nih.govresearchgate.net The presence of duplicated spliceosomal factors in Arabidopsis may also contribute to the complexity and regulation of splicing in plants compared to simpler eukaryotes like yeast. nih.gov
The ability of the conserved N-terminal domain of Saccharomyces cerevisiae Yju2 to partially support the second splicing reaction even in the absence of Prp16, a protein known to mediate the destabilization of Yju2 after the first step, suggests that the C-terminal domain's interaction with the spliceosome is important for regulating the progression to the second step. nih.govnih.gov Evolutionary variations in the C-terminal domain could therefore impact the efficiency or regulation of the second catalytic step across different species.
Methodological Approaches for Investigating Yju2 Protein
Biochemical Characterization Techniques
Biochemical approaches are fundamental to understanding the function and interactions of YJU2 protein. These techniques enable the study of protein-protein and protein-RNA associations, as well as the impact of YJU2 on the catalytic activity and stability of the spliceosome.
Immunodepletion is a technique used to remove a specific protein from a cellular extract or reaction mixture using antibodies. This allows researchers to assess the necessity of the depleted protein for a particular process, such as pre-mRNA splicing nih.govnih.govoup.com. In the context of YJU2, immunodepletion of the protein from splicing extracts has been performed using anti-Yju2 antibodies coupled to protein A-Sepharose nih.govnih.gov.
Following immunodepletion, recombinant protein complementation assays are used to restore the function that was lost due to the removal of the endogenous protein nih.govnih.govescholarship.org. By adding purified recombinant this compound to YJU2-depleted extracts, researchers can confirm that the observed defect is specifically due to the absence of YJU2 and study the functional properties of the recombinant protein or its variants nih.govnih.gov. For example, complementation with recombinant full-length Yju2 efficiently restored the splicing activity of Yju2-depleted extracts, while complementation with only the N-terminal domain (Yju2-N) partially restored activity, and the C-terminal domain (Yju2-C) alone did not restore activity nih.gov.
Data from a complementation assay demonstrating the restoration of splicing activity by recombinant Yju2 is illustrated below:
| Extract Condition | Recombinant Protein Added | Splicing Activity (% of Control) |
| Untreated Extract | None | 100 |
| Yju2-Depleted Extract | None | ~0 |
| Yju2-Depleted Extract | Full-length Yju2 | High Restoration |
| Yju2-Depleted Extract | Yju2-N | Partial Restoration |
| Yju2-Depleted Extract | Yju2-C | No Restoration |
Immunoprecipitation (IP) is a widely used technique to isolate a specific protein and its interacting partners from a complex mixture using an antibody that binds to the target protein nih.govnih.govoup.com. This method is invaluable for studying protein-protein interactions and identifying components of protein complexes involving YJU2.
Researchers have used immunoprecipitation with antibodies against YJU2 or tagged versions of YJU2 (e.g., HA-tagged YJU2) to isolate YJU2-associated protein complexes from splicing extracts nih.govnih.gov. This has revealed that YJU2 is associated with components of the NTC, such as Ntc90 and Ntc77 nih.govnih.gov. IP can also be used to precipitate spliceosomal complexes at different stages of assembly or catalysis by using antibodies against spliceosome components like Ntc20, allowing for the analysis of YJU2's association with the spliceosome throughout the splicing cycle nih.govnih.govoup.comoup.com. Studies have shown that YJU2 associates with the spliceosome at nearly the same time as NTC but is destabilized after the first catalytic reaction nih.gov.
Immunoprecipitation experiments have also been used to investigate the interaction domains of YJU2 with NTC components. For instance, yeast two-hybrid assays and co-immunoprecipitation studies have indicated that the N-terminal domain of Yju2 interacts with Ntc90, while the C-terminal domain interacts with Ntc77 nih.govoup.com.
Spliceosome assembly and stability assays are biochemical methods used to monitor the formation and integrity of spliceosomal complexes under various conditions nih.govoup.comoup.com. These assays typically involve incubating pre-mRNA substrates with splicing extracts and then analyzing the formation of different spliceosomal complexes (e.g., A, B, B*, C complexes) using techniques like native gel electrophoresis nih.gov.
YJU2's role in spliceosome assembly and stability has been investigated using these assays. Studies have shown that YJU2 is not required for NTC-mediated spliceosome activation or the stable association of U5 and U6 snRNAs with the spliceosome nih.gov. However, YJU2 is essential for the first catalytic step of splicing, which occurs after spliceosome activation nih.govnih.gov. Spliceosome stability assays can also be used to assess the impact of YJU2 depletion or mutations on the integrity of spliceosomal complexes at different stages nih.gov. For example, the association of YJU2 with the spliceosome is stabilized by the presence of the Yju2-C domain nih.gov.
Structural Biology Techniques
Structural biology techniques provide high-resolution insights into the architecture of the spliceosome and the positioning of proteins like YJU2 within this complex machinery.
Cryo-Electron Microscopy (Cryo-EM) has revolutionized the study of large and dynamic molecular complexes like the spliceosome, allowing for the determination of their structures at near-atomic resolution nih.govbiorxiv.orgygshi.orgpdbj.org. This technique involves freezing purified spliceosomal complexes in a thin layer of ice and then imaging them with an electron microscope. Three-dimensional reconstructions are then generated from thousands of individual particle images.
Cryo-EM has been instrumental in visualizing the structural context of YJU2 within the spliceosome at different catalytic stages. Structures of the catalytic step I spliceosome (C complex) from yeast and humans have shown the location of YJU2 (or its human homolog CCDC94) within the complex nih.govpdbj.org. These structures reveal that YJU2, along with other factors like Cwc25 and Isy1, helps to stabilize the docking of the branch helix and the 5'-splice site within the active site, which is crucial for the first transesterification reaction nih.govbiorxiv.orgresearchgate.net.
Cryo-EM studies have also provided insights into the dynamic nature of YJU2's association with the spliceosome. Structures of the post-catalytic spliceosome (P complex) show that YJU2 is dissociated from the active site after the first catalytic step, allowing for the binding of second-step factors ygshi.orgresearchgate.net.
Key findings from cryo-EM studies regarding YJU2's structural role include:
YJU2 is located near the catalytic center of the spliceosome in the C complex. nih.govpdbj.org
YJU2, along with Cwc25 and Isy1, stabilizes the branch helix and 5'-splice site for the first catalytic step. nih.govbiorxiv.orgresearchgate.net
YJU2 dissociates from the spliceosome after the first catalytic reaction. ygshi.orgresearchgate.net
Molecular Interaction Analysis
Understanding the molecular interactions of this compound is critical for elucidating its function. These interactions include protein-protein interactions with other spliceosomal components and protein-RNA interactions with snRNAs or pre-mRNA.
Techniques used for molecular interaction analysis include:
Yeast Two-Hybrid Assays: This genetic method is used to detect protein-protein interactions in vivo. It has been used to show interactions between Yju2 and NTC components like Ntc90 and Ntc77, and to map the interaction domains within Yju2 nih.govnih.gov.
Immunoprecipitation and Western Blotting: As mentioned earlier, IP can isolate protein complexes, and Western blotting with specific antibodies can identify the interacting protein partners nih.govnih.govoup.com.
UV Cross-linking and Primer Extension Analysis: This technique is used to identify direct protein-RNA interactions. UV irradiation induces covalent cross-links between proteins and RNA that are in close proximity. The cross-linked RNA can then be identified, for example, by primer extension, which stops at the cross-link site nih.govnih.gov. UV cross-linking has shown that Yju2 can directly contact U2 snRNA within the spliceosome nih.gov.
Affinity Capture-Mass Spectrometry (Affinity Capture-MS): This high-throughput method involves purifying a tagged protein (like YJU2) and its interacting partners, followed by identification of the associated proteins using mass spectrometry yeastgenome.org. This can provide a comprehensive list of proteins that interact with YJU2.
Protein-RNA Interaction Assays: Specific assays can be designed to measure the binding affinity of YJU2 to different RNA molecules or spliceosomal complexes nih.gov.
These techniques collectively demonstrate that YJU2 interacts dynamically with the NTC and the spliceosome, and directly contacts U2 snRNA, playing a role in stabilizing the catalytic core and positioning RNA elements for the first catalytic step nih.govnih.govresearchgate.net.
UV Cross-Linking and Primer Extension Analysis for RNA-Protein Contacts
UV cross-linking is a powerful technique used to identify direct contacts between proteins and RNA molecules. This method involves irradiating samples with UV light, typically at 254 nm, which induces covalent bonds between interacting RNA and protein species that are in close proximity. fishersci.fiflybase.org Following irradiation, the protein-RNA complexes can be isolated, often through immunoprecipitation using antibodies specific to the protein of interest. fishersci.fiflybase.org The cross-linked RNA can then be analyzed to identify the specific binding sites of the protein.
Studies utilizing UV cross-linking have provided direct evidence that Yju2, the Saccharomyces cerevisiae ortholog of YJU2, directly contacts U2 snRNA. fishersci.fi Analysis of these cross-links revealed that Yju2 primarily interacts with the helix II region of U2 snRNA. fishersci.fi Additionally, a cross-link was mapped to the branch site-binding region of U2 snRNA, specifically observed at the precatalytic stage of splicing. fishersci.fi This suggests a dynamic interaction between Yju2 and U2 snRNA during spliceosome assembly and activation. While Yju2 has been shown to interact with U2 snRNA, UV cross-linking experiments did not find evidence of Yju2 cross-linking directly to pre-mRNA. fishersci.fiflybase.org
Following immunoprecipitation of the cross-linked complexes, the RNA can be extracted and analyzed using techniques such as Northern blotting or primer extension. fishersci.fiflybase.org Primer extension analysis involves using a reverse transcriptase to synthesize DNA from an RNA template, starting from a labeled primer that is complementary to a region of the RNA. flybase.org This method can be used to map the precise nucleotide where the protein was cross-linked to the RNA by observing premature termination of the reverse transcription at the cross-linked site. Site-specific labeling of RNA with radioactive isotopes, such as 32P, is considered a promising approach for UV cross-linking studies as it allows for precise mapping of protein-RNA interaction sites on the RNA molecule. nih.gov Primer extension has also been employed to assess the effects of Yju2 depletion on pre-mRNA splicing in vivo by analyzing the accumulation of splicing intermediates or unspliced RNA using primers specific to the RNA transcript. wikipedia.org
Yeast Two-Hybrid Assays for Protein-Protein Interaction Mapping
Yeast two-hybrid (Y2H) assays are widely used genetic methods for identifying and mapping protein-protein interactions. researchgate.netnih.gov This technique is based on the principle that transcriptional activators have separable DNA-binding and activation domains. In a typical Y2H assay, a "bait" protein is fused to a DNA-binding domain, and a "prey" protein is fused to an activation domain. If the bait and prey proteins interact, they bring the DNA-binding and activation domains into proximity, reconstituting a functional transcriptional activator that drives the expression of a reporter gene. wikipedia.orgnih.govwikipedia.org Expression of the reporter gene, often monitored by growth on selective media or activation of a colorimetric assay, indicates an interaction between the bait and prey proteins. wikipedia.orgwikipedia.org
Yeast two-hybrid assays have been utilized to investigate the protein interaction network of Yju2 in Saccharomyces cerevisiae. These studies have examined the interactions between Yju2 and components of the NineTeen Complex (NTC), a crucial spliceosomal complex. wikipedia.org Results from Y2H assays indicated that Yju2 does not directly interact with all NTC components, specifically showing no direct interaction with Prp19 or Ntc25. wikipedia.org However, the assays suggested that the association of Yju2 with the NTC is likely mediated through interactions with Ntc90 and Ntc77. wikipedia.org Both Ntc90 and Ntc77 contain multiple TPR repeats and are thought to act as a scaffold for the Prp19-associated complex, potentially recruiting other splicing factors like Yju2. wikipedia.org Further Y2H analysis also indicated that Yju2 does not interact with Spp2 or Prp2, other proteins involved in splicing. wikipedia.org These findings contribute to understanding how Yju2 is recruited to and functions within the spliceosome by mapping its direct protein partners.
Genetic Perturbation and Complementation Studies in Model Systems (e.g., yeast, Arabidopsis)
Genetic perturbation studies involve altering the expression or function of a gene to understand its biological role. This can include gene deletion, knockdown, or the introduction of mutations. Complementation studies are then performed to confirm that the observed phenotype is due to the perturbation of the specific gene and that introducing a functional copy of the gene can restore the wild-type phenotype. Model organisms like Saccharomyces cerevisiae (yeast) and Arabidopsis thaliana are particularly useful for these studies due to their tractability for genetic manipulation.
In Saccharomyces cerevisiae, YJU2 is an essential gene, meaning it is required for cell viability. wikipedia.org Depletion of this compound levels, achieved experimentally by placing the YJU2 gene under the control of an inducible promoter (e.g., galactose-inducible), leads to growth arrest and defects in pre-mRNA splicing in vivo. wikipedia.org Complementation analysis in yeast extracts depleted of this compound demonstrated that adding recombinant Yju2 could restore splicing activity, indicating that Yju2 is directly required for the splicing process. wikipedia.org Further complementation experiments using affinity-isolated spliceosomes formed in Yju2-depleted extracts revealed that Yju2 functions in concert with an unidentified heat-resistant factor to promote the first catalytic step of splicing in an ATP-independent manner, acting after the action of Prp2. wikipedia.org Genetic studies in yeast, including the analysis of curated mutant alleles, provide valuable insights into the essential functions and genetic interactions of YJU2. uni.lu
Arabidopsis thaliana has also been used as a model system to study the function of YJU2 orthologs in plants. Genetic screens, often employing reporter genes to monitor splicing efficiency, have been instrumental in identifying splicing factors in Arabidopsis. nih.govnih.gov A forward genetic screen utilizing an alternatively-spliced GFP reporter gene identified a mutant in CWC16a, the Arabidopsis ortholog of YJU2. nih.govnih.govyeastgenome.org This mutant exhibited altered splice site selection and alternative splicing patterns, resulting in a "Hyper-GFP" phenotype due to favored splicing of a non-canonical intron within the reporter gene. nih.gov Complementation tests, where the cwc16a mutant was transformed with a wild-type copy of the CWC16a cDNA, successfully rescued the splicing defect and the associated phenotype, confirming that the observed effects were indeed caused by the mutation in CWC16a. nih.gov These genetic studies in both yeast and Arabidopsis highlight the conserved and essential role of YJU2/CWC16a in pre-mRNA splicing.
Omics-based Approaches (e.g., Proteomics, Transcriptomics) for Global Analysis of YJU2
Omics-based approaches, such as proteomics and transcriptomics, provide a global view of protein abundance, interactions, and gene expression patterns, respectively. These high-throughput methods are valuable for understanding the broader cellular context and impact of a specific protein like YJU2.
Proteomic analyses, which involve the large-scale study of proteins, have been used to identify proteins that associate with Yju2 or the spliceosome at different stages. In Saccharomyces cerevisiae, proteomic studies have revealed that Yju2 associates with several components of the NTC. wikipedia.orguni.lutcichemicals.com Specifically, Yju2 was found to copurify with four identified components of the NTC and other known splicing factors in proteomic analyses. wikipedia.org Mass spectrometry analysis of purified yeast spliceosomes, isolated at defined stages of the splicing cycle, has shown dynamic changes in protein composition. These studies revealed the recruitment of proteins like Yju2 and Cwc25 to the spliceosome at specific steps, such as the transition to the B* complex, which is activated for the first catalytic step. nih.govnih.gov These proteomic findings support the biochemical and genetic data on Yju2's association with the spliceosome and its role in the catalytic steps of splicing.
Transcriptomic approaches, such as RNA sequencing (RNA-seq), allow for the global analysis of gene expression levels and splicing patterns. In Arabidopsis thaliana, RNA-seq has been employed to investigate the genome-wide consequences of mutations in splicing factors, including CWC16a (the Yju2 ortholog). nih.gov Analysis of RNA-seq data from cwc16a mutants confirmed the altered splicing patterns observed with reporter genes and provided a broader understanding of how CWC16a deficiency affects the splicing of endogenous pre-mRNAs across the genome. nih.gov Transcriptomic analysis in other organisms, such as the ciliate Stentor coeruleus, has also identified proteins with homology to YJU2 that show changes in expression during biological processes like regeneration, suggesting a conserved role for YJU2-like proteins in RNA processing in diverse eukaryotes. uni.lu Furthermore, omics databases provide information on the expression of human YJU2 (CCDC94) and the related YJU2B (CCDC130) proteins in various tissues and cell lines, indicating their widespread presence. wikipedia.orgwikipedia.org
Chemical Compounds and Proteins Mentioned and Their PubChem CIDs
| Name | Type | Organism | PubChem CID | Other Identifier |
| Ethyl methanesulfonate (B1217627) (EMS) | Chemical | N/A | 6113 | |
| Adenosine (B11128) triphosphate (ATP) | Chemical | N/A | 5957 | |
| Magnesium ion (Mg2+) | Chemical | N/A | 888 | |
| This compound | Protein | S. cerevisiae | N/A | UniProt: P53891 |
| Prp16 | Protein | S. cerevisiae | N/A | |
| Cwc25 | Protein | S. cerevisiae | N/A | |
| Prp2 | Protein | S. cerevisiae | N/A | UniProt: P24583 |
| Prp19 | Protein | S. cerevisiae | N/A | |
| Ntc90 (Syf1) | Protein | S. cerevisiae | N/A | |
| Ntc85 (Cef1) | Protein | S. cerevisiae | N/A | |
| Ntc77 (Clf1) | Protein | S. cerevisiae | N/A | |
| Ntc31 (Syf2) | Protein | S. cerevisiae | N/A | |
| Ntc30 (Isy1) | Protein | S. cerevisiae | N/A | |
| Ntc25 (Snt309) | Protein | S. cerevisiae | N/A | |
| Ntc20 | Protein | S. cerevisiae | N/A | |
| Prp8 | Protein | S. cerevisiae | N/A | |
| Prp17 | Protein | S. cerevisiae | N/A | |
| Prp18 | Protein | S. cerevisiae | N/A | |
| Slu7 | Protein | S. cerevisiae | N/A | |
| Prp22 | Protein | S. cerevisiae | N/A | |
| Hsh155 (SF3b155) | Protein | S. cerevisiae | N/A | |
| Prp9 (SF3a66) | Protein | S. cerevisiae | N/A | |
| Cus1 (SF3a120) | Protein | S. cerevisiae | N/A | |
| Prp11 (SF3a60) | Protein | S. cerevisiae | N/A | |
| Pml1 | Protein | S. cerevisiae | N/A | |
| Bud13 | Protein | S. cerevisiae | N/A | |
| Cwc24 | Protein | S. cerevisiae | N/A | |
| Cwc27 | Protein | S. cerevisiae | N/A | |
| CWC16a (Yju2 ortholog) | Protein | A. thaliana | N/A | Gene ID: At1g25682 |
| SMU1 | Protein | A. thaliana | N/A | |
| GFP (Green Fluorescent Protein) | Protein | Aequorea victoria | N/A | UniProt: P42212 |
| CCDC94 (YJU2 ortholog) | Protein | H. sapiens | N/A | UniProt: Q9BW85 |
| CCDC130 (YJU2B) | Protein | H. sapiens | N/A | UniProt: Q6ZMJ2 |
| Rse1 | Protein | S. cerevisiae | N/A | |
| Prp21 | Protein | S. cerevisiae | N/A | |
| Rds3 | Protein | S. cerevisiae | N/A | |
| Ysf3 | Protein | S. cerevisiae | N/A | |
| Prp45 | Protein | S. cerevisiae | N/A | |
| Prp46 | Protein | S. cerevisiae | N/A | |
| Spp2 | Protein | S. cerevisiae | N/A | |
| Ntr1 | Protein | S. cerevisiae | N/A | |
| Ntr2 | Protein | S. cerevisiae | N/A | |
| Cwc23 | Protein | S. cerevisiae | N/A | |
| Prp43 | Protein | S. cerevisiae | N/A | |
| Fyv6 | Protein | S. cerevisiae | N/A | |
| FAM192A | Protein | H. sapiens | N/A | |
| SMFa | Protein | A. thaliana | N/A | |
| RBM25 | Protein | A. thaliana | N/A | |
| RBP45d | Protein | A. thaliana | N/A | |
| PRP4ka | Protein | A. thaliana | N/A | |
| CDKG2 | Protein | A. thaliana | N/A | |
| Coilin | Protein | A. thaliana | N/A | |
| SAC3a | Protein | A. thaliana | N/A | |
| CBP80 | Protein | A. thaliana | N/A | |
| IWS1 | Protein | A. thaliana | N/A | |
| SMU2 | Protein | A. thaliana | N/A | |
| ZC3HC1 | Protein | A. thaliana | N/A | |
| ROS1 | Protein | A. thaliana | N/A | |
| ROS3 | Protein | A. thaliana | N/A | |
| DHX38 | Protein | H. sapiens | N/A | |
| SFY2 | Protein | H. sapiens | N/A | |
| ISY1 | Protein | H. sapiens | N/A | |
| PPWD1 | Protein | H. sapiens | N/A | |
| PPIG | Protein | H. sapiens | N/A | |
| CDC5 | Protein | S. cerevisiae | N/A | UniProt: P24583 |
| CDC40 | Protein | S. cerevisiae | N/A | |
| PRPF8 | Protein | H. sapiens | N/A | |
| SNRNP70 | Protein | H. sapiens | N/A | |
| SNRPA | Protein | H. sapiens | N/A | |
| SNRPC | Protein | H. sapiens | N/A | |
| SRRM2 | Protein | H. sapiens | N/A | |
| eIF4IIIA | Protein | H. sapiens | N/A |
Biological Implications and Association with Other Cellular Processes
Involvement in DNA Damage Response Pathways
The YJU2 protein has been implicated in the DNA damage response (DDR), a complex network of pathways that maintain genome integrity. genecards.orgmdpi.comnih.gov The DDR is activated by various types of DNA damage, including double-strand breaks (DSBs), and involves cell cycle regulation, DNA repair, and programmed cell death. mdpi.comnih.gov YJU2 is predicted to be involved in the negative regulation of the DNA damage response. genecards.orgzfin.orgpitt.edu One study in zebrafish identified a mutation in the ccdc94 gene, the ortholog of human YJU2, that caused severe sensitivity to ionizing radiation-induced apoptosis, suggesting a role for CCDC94 in protecting cells from the cytotoxic effects of DNA DSBs. genecards.org
Interplay with p53 Class Mediator Signaling
YJU2 is also predicted to be involved in the negative regulation of signal transduction by the p53 class mediator. genecards.orgzfin.orgpitt.edu The p53 protein is a critical tumor suppressor that responds to various cellular stresses, including DNA damage, by regulating the cell cycle, DNA repair, and apoptosis. cusabio.comnih.govqiagen.com The involvement of YJU2 in negatively regulating p53 signaling suggests a potential link between splicing, DNA damage response, and tumor suppressor pathways. It has been proposed that YJU2 may protect cells from TP53-dependent apoptosis following DSB damage through its association with the PRP19-CD5L complex. uniprot.org
Genetic Screens Implicating YJU2/CWC16/CCDC130 Proteins in Alternative Splicing in Plants
Genetic screens in Arabidopsis thaliana have implicated CWC16, the plant ortholog of YJU2/CCDC130, in alternative splicing. researchgate.netnih.govnih.gov A forward genetic screen utilizing an alternatively spliced GFP reporter gene identified mutants defective in spliceosome-associated proteins, including CWC16. researchgate.netnih.govnih.gov Mutants in CWC16 showed substantially increased levels of translatable GFP transcript due to preferential splicing of a U2-type AT-AC intron, indicating that CWC16 influences splice site selection. researchgate.netnih.govnih.gov Genome-wide analyses in these mutants revealed variable splicing of numerous introns from endogenous pre-mRNAs, suggesting a broader role for CWC16 in modulating splicing patterns in plants. researchgate.netnih.govnih.gov
Emerging Research Areas and Potential Novel Functions of YJU2 Beyond Core Splicing
While YJU2's primary characterized role is in the first catalytic step of pre-mRNA splicing as part of the spliceosome, emerging research suggests potential functions beyond this core activity. nih.govuniprot.orgnih.gov Its involvement in the DNA damage response and interplay with p53 signaling point towards broader roles in genome stability and cell fate determination. genecards.orguniprot.orgzfin.orgpitt.edu The identification of YJU2 (as CCDC94) in a genome-wide RNA interference screen for regulators of genome stability further supports its connection to maintaining genomic integrity. genecards.org Additionally, studies on its interaction with other proteins, such as components of the PRP19-CD5L complex and the NTC, hint at complex regulatory networks in which YJU2 participates. nih.govuniprot.orgnih.gov The identification of multiple splice variants and potential post-translational modifications of CCDC130 (a human ortholog) also suggests diverse functional possibilities and regulatory mechanisms. wikipedia.org Further research is needed to fully elucidate these emerging roles and potential novel functions of YJU2 beyond its established role in splicing catalysis.
Future Directions and Research Perspectives
Elucidating the Full Structural Landscape of YJU2 in Distinct Spliceosomal States
Despite recent advances in cryo-electron microscopy (cryo-EM) which have provided insights into spliceosome structures, the precise structural landscape of YJU2 within various spliceosomal complexes remains an active area of research. YJU2 is known to associate with the spliceosome at specific stages, particularly during the first catalytic step after the action of Prp2, and is displaced by Prp16 before the second step oup.comportlandpress.comnih.gov. Future studies aim to capture high-resolution structures of spliceosomal intermediates with YJU2 bound, potentially utilizing advanced cryo-EM techniques or X-ray crystallography where applicable to specific domains or sub-complexes.
Understanding the structural changes YJU2 undergoes or induces upon binding to different spliceosomal components, such as U2 snRNA or components of the NineTeen Complex (NTC), is crucial nih.govpnas.org. YJU2 interacts with the NTC, and Ntc90 is required for its recruitment to the spliceosome nih.gov. Structural data could reveal how YJU2 stabilizes the catalytic core and positions the branch point and 5' splice site for the first transesterification reaction nih.govresearchgate.netbiorxiv.org. Furthermore, resolving the structures of YJU2 in complex with factors like Cwc25 and Prp16 will shed light on the mechanisms of their cooperative function and regulated displacement oup.comnih.govpnas.orgnih.gov. Studies have shown that the N-terminal domain of YJU2 is evolutionarily conserved and partially functional, while the C-terminal domain is more divergent but stabilizes the association of the N-domain with the spliceosome; future structural work could provide a basis for understanding these distinct domain functions nih.govresearchgate.net.
Comprehensive Mapping of YJU2's Dynamic Interactome and Regulatory Networks
Mapping the complete and dynamic set of proteins and RNA molecules that interact with YJU2 throughout the splicing cycle and potentially in other cellular processes is a significant future direction. While known interactions with the NTC and Cwc25 have been established, a comprehensive understanding of the temporal and spatial dynamics of YJU2 interactions is needed nih.govpnas.org.
Advanced proteomic techniques, such as affinity purification coupled with mass spectrometry (AP-MS), potentially combined with crosslinking or proximity labeling strategies, can be employed to identify transient or weak interactions in different spliceosomal assembly stages or cellular conditions nih.govresearchgate.netscienceboard.net. RNA-centric approaches, such as CLIP-seq (Crosslinking and Immunoprecipitation followed by sequencing), could reveal direct RNA binding partners of YJU2 beyond its known association with U2 snRNA nih.gov.
Furthermore, investigating the post-translational modifications (PTMs) of YJU2 and how they influence its interactions, localization, and function is essential. Identifying kinases, phosphatases, or other enzymes that modify YJU2 will help delineate the regulatory networks controlling its activity. High-throughput methods for mapping protein-protein interaction networks are continuously being developed and refined, offering promising avenues for comprehensively characterizing the YJU2 interactome scienceboard.netelifesciences.org.
Investigating the Precise Molecular Mechanisms Underlying YJU2-Mediated Catalysis and Fidelity Control
The exact molecular mechanism by which YJU2 contributes to the first catalytic step of splicing and ensures fidelity remains an area requiring further detailed investigation. YJU2, along with Cwc25, is required for the first step of splicing and may be involved in positioning the branch point and 5' splice site nih.govresearchgate.netnih.gov. While structural studies provide snapshots, kinetic and biochemical analyses are needed to understand the dynamic process.
Future research will likely involve reconstituting splicing reactions with purified components, including YJU2 and its interacting partners, to dissect their individual contributions and the interplay between them. Mutagenesis studies targeting specific residues or domains of YJU2, particularly within its conserved N-terminal region or potential metal-binding sites (YJU2 is predicted to have metal ion binding activity and contains zinc binding sites) uniprot.orggenecards.org, can help identify residues critical for its catalytic role or interaction with RNA and other proteins.
Understanding how YJU2 contributes to splicing fidelity, possibly in conjunction with proofreading mechanisms involving ATPases like Prp16, is also a key objective portlandpress.comnih.gov. While one model suggests Prp16 removes YJU2 and Cwc25 to move splicing forward, another proposes that YJU2 and Cwc25 themselves ensure fidelity during the first reaction, independent of Prp16 nih.gov. Future studies will aim to reconcile these models and precisely define YJU2's role in recognizing correct splice sites and preventing aberrant splicing events.
Exploring the Broader Physiological Contexts and Unidentified Roles of YJU2 in Higher Eukaryotes
While YJU2's essential role in pre-mRNA splicing is well-established, particularly in model organisms like yeast, its broader physiological contexts and potential unidentified roles in higher eukaryotes warrant further exploration. YJU2 is conserved from yeast to humans (where it is also known as CCDC94) genecards.orgebi.ac.ukresearchgate.net.
Investigating the expression patterns of YJU2 in different tissues, developmental stages, and cellular conditions in multicellular organisms can provide clues about potential tissue-specific or condition-dependent functions proteinatlas.org. Studies in human cells suggest YJU2 may play a role in protecting cells from TP53-dependent apoptosis upon DNA damage through association with the PRP19-CD5L complex, hinting at functions beyond basic splicing uniprot.orggenecards.org. Further research is needed to confirm and elaborate on this potential role in DNA damage response and other cellular pathways.
Exploring the consequences of YJU2 depletion or mutation in various cellular and organismal contexts, potentially using gene editing technologies like CRISPR-Cas9, can help uncover its involvement in specific biological processes or its contribution to disease states. For instance, YJU2 has been associated with Ceroid Lipofuscinosis, Neuronal, 6A in humans genecards.org. Understanding how defects in YJU2 function contribute to such diseases could open avenues for therapeutic intervention.
Development of Advanced Methodologies for High-Throughput Functional Analysis of YJU2 and its Regulatory Partners
The complexity of the spliceosome and its dynamic nature necessitate the development and application of advanced methodologies for high-throughput functional analysis of YJU2 and its interacting and regulatory partners. Traditional biochemical and genetic approaches, while valuable, can be time-consuming when studying a large number of interactions or conditions.
Future research will benefit from the development of high-throughput screening methods to identify small molecules or genetic modifiers that affect YJU2 function or its interactions. This could involve developing reporter systems that are sensitive to YJU2 activity or utilizing large-scale genetic interaction screens.
Q & A
Q. What is the functional role of YJU2 in pre-mRNA splicing, and how is this experimentally validated?
YJU2 is essential for the first catalytic step of pre-mRNA splicing, promoting branchpoint recognition and stabilizing interactions between U5/U6 snRNPs and the spliceosome. Its recruitment depends on interactions with NTC components Ntc90 and Ntc77. Methodologies include:
- In vitro splicing assays : Monitoring splicing efficiency in yeast extracts depleted of Yju2 or supplemented with recombinant Yju2 domains .
- Co-immunoprecipitation (Co-IP) : Validating interactions between YJU2 and Ntc77/Ntc90 using antibodies against spliceosomal proteins (e.g., anti-Prp8, anti-Ntc20) .
Q. How does YJU2 interact with the NTC complex during spliceosome assembly?
YJU2 binds via two domains: the N-terminal half (Yju2-N) interacts with Ntc90, while the C-terminal half (Yju2-C) binds Ntc77. Yju2-C stabilizes Yju2-N on the spliceosome, ensuring full activity. Key experimental approaches:
- Domain deletion mutants : Truncated Yju2 constructs (e.g., Yju2-N alone) show partial splicing activity, while Yju2-C alone fails to function but stabilizes Yju2-N .
- Spliceosome pull-down assays : Using biotinylated pre-mRNA to isolate spliceosomes and analyze protein composition via western blotting .
Advanced Research Questions
Q. What experimental designs resolve contradictions regarding YJU2 recruitment timing (pre- vs. post-Prp2 action)?
YJU2 recruitment timing appears context-dependent, requiring strategies to dissect this:
- Prp2 dominant-negative mutants : Using Prp2-S378L (a mutant that binds spliceosomes but cannot hydrolyze ATP) to trap spliceosomes pre-catalysis, revealing YJU2 recruitment prior to Prp2 action .
- Time-course splicing assays : Tracking YJU2 association via radioactive labeling or fluorescence-based spliceosome assembly .
- Comparative studies : Analyzing YJU2 recruitment in Ntc77/Ntc90-depleted extracts to distinguish recruitment pathways .
Q. How can structural domains of Ntc77 critical for YJU2 binding be identified?
Ntc77’s N-terminal region (including the first three TPR motifs) is required for stable YJU2-spliceosome interaction. Methods include:
- Truncation mutagenesis : Deleting Ntc77’s N-terminal region (e.g., N-3 mutant) reduces YJU2 binding by ~60%, validated via immunoblotting of spliceosome pull-downs .
- Yeast growth assays : Overexpression of Ntc77 mutants (e.g., N-3) causes dominant-negative growth defects, linking structural domains to functional outcomes .
Q. What methodologies address conflicting data on YJU2’s role in spliceosome activation versus catalysis?
Discrepancies arise from YJU2’s dual roles. Resolving strategies:
- Functional separation assays : Using Yju2-N and Yju2-C domains in isolation to dissect activation (Ntc90-dependent) vs. catalytic stabilization (Ntc77-dependent) .
- ATPase inhibition : Treating spliceosomes with Prp2 inhibitors to isolate YJU2’s activation-specific functions .
Q. How to analyze YJU2’s spliceosome association when activation is compromised?
- Prp19-depleted extracts : Supplementing with recombinant NTC subcomplexes (e.g., Ntc77-associated complexes) to assess YJU2 recruitment efficiency .
- Quantitative mass spectrometry : Comparing spliceosome proteomes in wild-type vs. Ntc77 mutant conditions to identify YJU2 binding dependencies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
